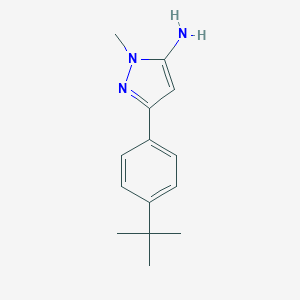

3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine involves various strategies, including one-pot synthesis methods. For example, an efficient one-pot two-step synthesis method has been reported for creating a closely related compound, showcasing operational ease and a good yield without the need for intermediate purification steps (Becerra, Rojas, & Castillo, 2021). Another approach involves palladium-catalyzed Suzuki reactions for synthesizing complex intermediates crucial for targeted molecular frameworks (Zhang et al., 2022).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) calculations provide insights into the molecular structure of pyrazole derivatives. The molecular and supramolecular structures are often analyzed using single crystal X-ray diffraction (SC-XRD), revealing intricate details about geometry optimization, vibrational frequencies, and nuclear magnetic resonance (Cuenú et al., 2017). These studies help in understanding the stability and electronic properties of such compounds.

Chemical Reactions and Properties

The reactivity and chemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine derivatives are explored through various reactions, including acylation, which leads to the formation of amides when reacting with carboxylic acids chlorides (Mironovich & Shcherbinin, 2014). The presence of tert-butyl groups can serve as protective groups in pyrazole synthesis, facilitating the preparation and use of pyrazole derivatives in more complex chemical syntheses (Pollock & Cole, 2014).

Physical Properties Analysis

The physical properties, including the crystal structure and hydrogen bonding patterns, of pyrazole derivatives are crucial for understanding their stability and potential applications. Studies have shown that molecules like 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine can form hydrogen-bonded chains and aggregates, influencing their solubility and crystallinity (Abonía et al., 2007).

Chemical Properties Analysis

Chemical properties such as reactivity towards various agents, electron donor capacity, and nonlinear optical properties are key aspects of pyrazole derivatives. For instance, derivatives exhibit considerable electron donor groups and show potential for nonlinear optical applications due to their stable molecular structure and intramolecular charge transfer capabilities (Tamer et al., 2016).

Scientific Research Applications

Heterocyclic Chemistry and Synthetic Applications

Pyrazoline derivatives are known for their versatile applications in heterocyclic chemistry, acting as a privileged scaffold for synthesizing a wide array of heterocyclic compounds. For instance, the reactivity of pyrazoline derivatives has been leveraged in the synthesis of heterocyclic compounds like pyrazolo-imidazoles, thiazoles, spiropyridines, and others due to their ability to undergo various chemical transformations under mild conditions (Gomaa & Ali, 2020). This underscores the potential of "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" in serving as a building block for creating diverse heterocyclic frameworks, potentially leading to the discovery of novel compounds with significant biological or material science applications.

Anticancer Research

The synthesis and modification of pyrazoline derivatives to develop new anticancer agents highlight the significance of such compounds in medicinal chemistry. Recent updates have shown that various synthetic strategies for pyrazoline derivatives have been explored to exhibit profound biological effects, particularly in anticancer activity (Ray et al., 2022). The exploration of "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" in similar contexts could lead to the identification of novel therapeutic agents, given its structural resemblance to pyrazoline derivatives.

Catalysis and Material Science

In the realm of catalysis and material science, compounds structurally related to "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" have found applications in the synthesis of complex heterocyclic frameworks. For example, the use of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds demonstrates the role of such compounds in facilitating the development of new materials and catalysts with broad applications in pharmaceutical and industrial chemistry (Parmar, Vala, & Patel, 2023). This suggests potential research pathways for utilizing "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" in developing novel catalytic systems or materials with enhanced performance and selectivity.

Environmental Applications

The study of synthetic phenolic antioxidants provides an interesting angle on environmental science, particularly in the context of removing persistent pollutants. Although not directly related, the structural features of phenolic compounds suggest that derivatives like "3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine" could be explored for their potential utility in environmental remediation, especially in the adsorption and removal of pollutants from water and soil (Liu & Mabury, 2020).

Future Directions

properties

IUPAC Name |

5-(4-tert-butylphenyl)-2-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-14(2,3)11-7-5-10(6-8-11)12-9-13(15)17(4)16-12/h5-9H,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLSIEYNHCORPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370660 |

Source

|

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-47-0 |

Source

|

| Record name | 3-(4-tert-Butylphenyl)-1-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B62690.png)

![4-([2,2':6',2''-Terpyridin]-4'-yl)aniline](/img/structure/B62703.png)

![Ethyl 3-(sec-butylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B62716.png)